Beloranib

Descripción general

Descripción

Beloranib is a synthetic analog of the natural chemical compound fumagillin. It was initially developed as an angiogenesis inhibitor for cancer treatment but later found to have significant potential in treating obesity by inhibiting the enzyme methionine aminopeptidase 2 (METAP2) . This compound has shown promising results in clinical trials for weight loss and improvement in cardiometabolic risk factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Beloranib involves several steps, starting with the preparation of key intermediates. One of the crucial intermediates is 4-dimethylaminoethoxy methyl cinnamate, which is synthesized using p-coumaric acid methyl esters and N,N-dimethylamino chloroethane hydrochloride through an affine substitution reaction . The process is designed to be efficient, reducing reaction steps and minimizing the use of toxic solvents, making it suitable for industrial production .

Industrial Production Methods

The industrial production of this compound focuses on optimizing yield and safety. The process involves the use of scalable reaction conditions and purification techniques to ensure high purity and consistency of the final product. The synthesis is carried out under controlled conditions to minimize impurities and ensure the safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Beloranib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: Substitution reactions are employed to introduce different substituents into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Aplicaciones Científicas De Investigación

Prader-Willi Syndrome

Prader-Willi syndrome is a genetic disorder that leads to severe obesity due to uncontrollable hunger (hyperphagia). Clinical trials have demonstrated that beloranib can significantly reduce body weight and hyperphagia-related behaviors in patients with this syndrome.

- Phase 3 Trial Results : In a pivotal Phase 3 trial (bestPWS ZAF-311), this compound showed statistically significant reductions in body weight (9.45% for 2.4 mg and 8.20% for 1.8 mg doses compared to placebo) and improvements in hyperphagia scores (7.0 units for 2.4 mg and 6.3 units for 1.8 mg) . These results underscore this compound's potential as a first-in-class treatment for Prader-Willi syndrome.

Hypothalamic Injury-Associated Obesity

This compound has also been investigated for its efficacy in patients suffering from obesity due to hypothalamic injury, often resulting from surgical interventions for brain tumors.

- Phase 2 Trial Findings : A Phase 2 clinical trial reported significant weight reduction (p = 0.01) among participants treated with this compound, alongside improvements in cardiovascular risk factors . This suggests that this compound may help restore metabolic balance in patients with this rare form of obesity.

Safety Profile

Despite its promising efficacy, the development of this compound has faced challenges due to safety concerns. Adverse events reported during clinical trials included gastrointestinal disturbances and sleep disturbances, particularly at higher doses . These safety issues led to the halting of further development; however, ongoing research aims to elucidate the mechanisms behind these effects to develop safer alternatives.

Research Initiatives

Ongoing studies are focused on understanding the molecular mechanisms underlying the effectiveness of this compound. For instance:

- Mechanistic Studies : Researchers at Princeton University are investigating how this compound reduces hyperphagia and induces weight loss, aiming to identify specific proteins that mediate these effects . This could pave the way for developing new therapeutics that mimic this compound's action without its associated safety risks.

Summary Table of Clinical Trials

| Study Type | Condition | Efficacy Findings | Safety Concerns |

|---|---|---|---|

| Phase 3 Trial | Prader-Willi Syndrome | Weight reduction: 9.45% (2.4 mg), 8.20% (1.8 mg) | Gastrointestinal issues, sleep disturbances |

| Phase 2 Trial | Hypothalamic Injury-Associated Obesity | Significant weight loss; improved cardiovascular factors | Mild adverse events noted |

| Mechanistic Research | General Mechanism Exploration | Identifying proteins involved in weight loss | Safety issues under investigation |

Mecanismo De Acción

Beloranib exerts its effects by inhibiting the enzyme methionine aminopeptidase 2 (METAP2). This inhibition leads to a reduction in the production of new fatty acid molecules by the liver and promotes the conversion of stored fats into useful energy . The inhibition of METAP2 also affects the central regulation of feeding, leading to reduced food intake and weight loss . The molecular pathways involved include the modulation of metabolic processes and the regulation of energy homeostasis .

Comparación Con Compuestos Similares

Beloranib is unique in its mechanism of action compared to other anti-obesity drugs. Similar compounds include:

Fumagillin: The natural analog of this compound, primarily used as an angiogenesis inhibitor.

Cetilistat: A lipase inhibitor that reduces fat absorption in the intestine.

Tesofensine: A triple monoamine reuptake inhibitor that affects appetite regulation.

Semaglutide: A glucagon-like peptide-1 (GLP-1) analogue that enhances insulin secretion and reduces appetite.

This compound’s uniqueness lies in its dual action of inhibiting METAP2 and affecting central feeding regulation, making it a promising candidate for treating obesity and related metabolic disorders .

Actividad Biológica

Beloranib, a first-in-class injectable small molecule therapy, is primarily known for its role as a potent inhibitor of methionine aminopeptidase 2 (MetAP2). This compound has garnered attention for its potential in treating obesity and related metabolic disorders, particularly in populations with specific conditions such as Prader-Willi Syndrome (PWS) and hypothalamic injury-associated obesity (HIAO). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, safety profiles, and relevant clinical findings.

This compound functions by inhibiting MetAP2, an enzyme involved in key cellular processes that regulate metabolism. By inhibiting this enzyme, this compound reduces inappropriate hunger signals and enhances the utilization of stored fat as an energy source. This dual action addresses two critical abnormalities seen in obesity: excessive hunger and dysregulated fat metabolism .

Weight Loss in Obese Adults

A pivotal Phase II study assessed the efficacy of this compound in promoting weight loss among obese adults. Over 12 weeks, participants receiving doses of 0.6 mg, 1.2 mg, and 2.4 mg experienced significant weight reductions compared to placebo:

| Dose (mg) | Weight Loss (kg) | p-value |

|---|---|---|

| 0.6 | -5.5 ± 0.5 | < 0.0001 |

| 1.2 | -6.9 ± 0.6 | < 0.0001 |

| 2.4 | -10.9 ± 1.1 | < 0.0001 |

| Placebo | -0.4 ± 0.4 |

The study also noted improvements in waist circumference, body fat mass, and various cardiometabolic risk factors such as lipid profiles and blood pressure .

Hypothalamic Injury-Associated Obesity

In a separate Phase II trial involving patients with HIAO, this compound was shown to induce weight loss comparable to that observed in patients with exogenous obesity:

| Time Point | Weight Loss (kg) | p-value |

|---|---|---|

| Week 4 (1.8 mg) | -3.2 | |

| Week 8 (1.8 mg) | -6.2 | |

| Placebo | -0.3 |

These results highlight this compound's potential as a therapeutic option for individuals with obesity resulting from hypothalamic damage .

Prader-Willi Syndrome

This compound's efficacy was also evaluated in patients with PWS during a Phase III trial, where it achieved significant reductions in both body weight and hyperphagia-related behaviors:

| Dose (mg) | Weight Reduction (%) | Hyperphagia Reduction (units) |

|---|---|---|

| 1.8 | 8.20 | 6.3 |

| 2.4 | 9.45 | 7.0 |

These findings positioned this compound as the first investigational drug to demonstrate positive effects on these hallmark challenges of PWS .

Safety Profile

The safety profile of this compound has been a point of discussion due to reported adverse events, including gastrointestinal disturbances and sleep disturbances, particularly at higher doses:

- Common Adverse Events : Mild to moderate gastrointestinal issues and increased sleep latency.

- Serious Adverse Events : There have been reports of venous thromboembolic events associated with this compound treatment, including fatalities linked to pulmonary embolism during clinical trials .

Despite these concerns, many studies reported that lower doses (0.6 mg and 1.2 mg) were generally well tolerated by participants.

Propiedades

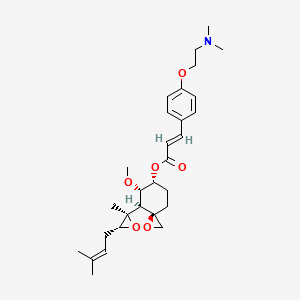

IUPAC Name |

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZFKUBILQRZCK-MJSCXXSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179800 | |

| Record name | Beloranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251111-30-5, 609845-93-4 | |

| Record name | Beloranib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251111-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beloranib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZGN 433 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beloranib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beloranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELORANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.